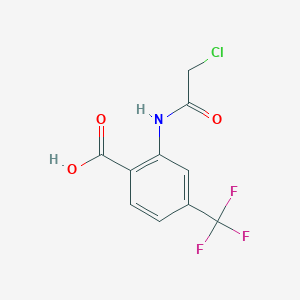

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamido group and a trifluoromethyl group attached to a benzoic acid core, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide and 4-(trifluoromethyl)benzoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Common reagents include acetic anhydride and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and amides, depending on the specific reaction pathway.

Applications De Recherche Scientifique

Local Anesthetic Properties

Research indicates that derivatives of this compound exhibit local anesthetic properties. For example, studies have shown that certain synthesized analogs can block nerve conduction effectively without significant side effects. This is particularly relevant for developing safer anesthetics with improved pharmacokinetic profiles .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid. Compounds within this class have been evaluated for their ability to inhibit bacterial growth, especially against strains resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Agricultural Applications

The compound serves as an important intermediate in the synthesis of herbicides. Its derivatives are utilized in formulations aimed at controlling weeds in crops like maize. The trifluoromethyl group enhances the herbicidal activity by increasing the lipophilicity and stability of the active ingredient in various environmental conditions .

Case Study: Local Anesthetic Development

A study conducted by Liliana et al. (2013) modified lidocaine to create a new compound based on this compound, which demonstrated improved efficacy and reduced side effects compared to traditional anesthetics. The modifications included altering functional groups to enhance lipid solubility and half-life, resulting in a promising candidate for clinical use .

Case Study: Herbicide Efficacy

In agricultural research, a series of trials were conducted to assess the effectiveness of herbicides derived from this compound against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a key ingredient in future herbicide formulations .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-chloroacetamido)benzoic acid

- 3-(2-chloroacetamido)benzoic acid

- 5-(2-chloroacetamido)-2-fluorobenzoic acid

Uniqueness

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the chloroacetamido and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Activité Biologique

2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid, also known by its chemical identifier CAS No. 2825006-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a chloroacetamido group and a trifluoromethyl group. This unique structure contributes to its biological properties, particularly as a potential therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-1 and COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation .

- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be attributed to the trifluoromethyl group, which enhances lipophilicity and membrane permeability .

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymatic Inhibition : The compound's ability to inhibit COX enzymes suggests a competitive binding mechanism where it mimics substrate interactions, leading to decreased enzyme activity .

- Cell Signaling Pathways : Research indicates that the compound may influence signaling pathways related to inflammation and cancer progression through modulation of transcription factors involved in these processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Anti-inflammatory Study :

-

Antimicrobial Efficacy :

- In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 4-Chloro-2-acetamidobenzoic acid | Anti-inflammatory | Lacks trifluoromethyl group |

| 2-Hydroxypropanamido-5-trifluoromethyl benzoic acid | Anti-inflammatory and antiplatelet | Different functional groups affecting activity |

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSSRJOCQOBGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.